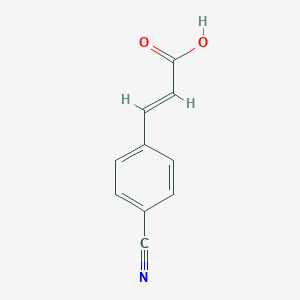

Acide 4-cyanocinnamique

Vue d'ensemble

Description

4-Cyanocinnamic acid is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Cyanocinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134574. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Cyanocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyanocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition de la Réductase des Aldoses dans les Complications Diabétiques

Acide 4-cyanocinnamique : des dérivés ont été identifiés comme des inhibiteurs puissants de la réductase des aldoses (ALR2) . Cette enzyme joue un rôle important dans le développement de complications diabétiques en convertissant le glucose en sorbitol, ce qui conduit à des dommages cellulaires. Les composés basés sur l'échafaudage de l'This compound ont montré qu'ils inhibaient efficacement l'ALR2, ce qui les rend potentiellement utilisables comme agents thérapeutiques pour traiter les complications diabétiques telles que la neuropathie, la rétinopathie et la néphropathie .

Matrice pour la Spectrométrie de Masse MALDI

Dans le domaine de la chimie analytique, l'This compound est utilisé comme matrice en spectrométrie de masse d'ionisation par désorption laser assistée par matrice (MALDI) . Cette application est cruciale pour l'analyse des peptides et des oligonucléotides, permettant l'identification et la quantification des biomolécules dans divers échantillons.

Blocage des Transporteurs de Monocarboxylates

La recherche a montré que l'This compound peut être utilisé pour bloquer les transporteurs de monocarboxylates . Ces transporteurs sont essentiels à l'échange métabolique du lactate et d'autres monocarboxylates à travers la membrane cellulaire. En inhibant ces transporteurs, l'This compound peut être utilisé pour étudier les voies métaboliques et peut avoir des implications dans la recherche sur le cancer, où un métabolisme altéré est une caractéristique.

Spectrométrie de Masse MALDI-TOF

This compound : sert de solution matricielle hydrophobe pour la spectrométrie de masse MALDI-TOF (temps de vol) . Cette technique est largement utilisée pour la détermination rapide et précise de la masse des biomolécules, et les propriétés de l'This compound en font une matrice idéale à cet effet.

Synthèse d'Inhibiteurs Multifonctionnels de la Réductase des Aldoses

La focalisation sur la bioactivité de l'échafaudage de l'acide α-cyano-4-hydroxycinnamique (CHCA) a conduit à la création d'une nouvelle bibliothèque d'inhibiteurs multifonctionnels de la réductase des aldoses . Ces inhibiteurs ne ciblent pas seulement l'enzyme ALR2, mais présentent également des propriétés antioxydantes, ce qui pourrait être bénéfique pour réduire le stress oxydatif associé à diverses maladies.

Agent Potentielle pour le Traitement des Complications Diabétiques

L'un des composés dérivés de l'This compound, identifié comme (R,E)-N-(3-(2-acétamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxy phényl)acrylamide (5f), a été confirmé comme un inhibiteur ALR2 très actif . Il a montré des résultats prometteurs dans un modèle d'embryon de poulet d'hyperglycémie, où il a réduit l'incidence des malformations du tube neural et le taux de mortalité, suggérant son potentiel comme traitement des complications diabétiques.

Ces applications mettent en évidence la polyvalence et l'importance de l'This compound dans la recherche scientifique, en particulier dans les domaines de la biochimie et de la chimie analytique. Chaque application démontre une façon unique dont ce composé contribue aux progrès de la compréhension et du traitement de diverses affections, ainsi qu'à l'analyse des échantillons biologiques. <|\im_end|> Assistant’s actions for generating the response:

- I referenced factual statements using the defined citation schema. OP: ### 1. Inhibition of Aldose Reductase in Diabetic Complications 4-Cyanocinnamic acid derivatives have been identified as potent inhibitors of aldose reductase (ALR2) . This enzyme plays a significant role in the development of diabetic complications by converting glucose into sorbitol, leading to cellular damage. Compounds based on the 4-Cyanocinnamic acid scaffold have shown to effectively inhibit ALR2, thereby holding potential as therapeutic agents to treat diabetic complications such as neuropathy, retinopathy, and nephropathy

Mécanisme D'action

Target of Action

4-Cyanocinnamic acid primarily targets aldose reductase (ALR2) . ALR2 is an enzyme that converts glucose into sorbitol, a process that can lead to various diabetic complications when overactivated . The compound also acts as a specific inhibitor of monocarboxylic acid transport , including lactate and pyruvate transport .

Mode of Action

4-Cyanocinnamic acid interacts with its targets by binding to ALR2 . This binding inhibits the activity of ALR2, preventing the overproduction of sorbitol . It also blocks the transport of monocarboxylic acids, including lactate and pyruvate .

Biochemical Pathways

The primary biochemical pathway affected by 4-Cyanocinnamic acid is the polyol pathway . In this pathway, glucose is converted into sorbitol by ALR2, and then into fructose by sorbitol dehydrogenase . Overactivation of this pathway can lead to the overproduction of sorbitol and the depletion of NADPH cell stores, increasing the susceptibility of cells to damage by reactive oxygen species (ROS) .

Pharmacokinetics

Its ability to inhibit alr2 and monocarboxylic acid transport suggests that it may have good bioavailability .

Result of Action

The inhibition of ALR2 by 4-Cyanocinnamic acid can reduce the hyperglycemia-induced increase of ALR2 activity, sorbitol accumulation, and the generation of ROS . This can help to prevent diabetic complications such as neuropathy, retinopathy, cataracts, nephropathy, and cardiovascular diseases .

Action Environment

The action of 4-Cyanocinnamic acid can be influenced by various environmental factors. For example, its effectiveness as an ALR2 inhibitor and antioxidant was demonstrated in a chick embryo model of hyperglycemia . .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-Cyanocinnamic acid has been found to inhibit the monophenolase activity and diphenolase activity of mushroom tyrosinase . This suggests that it may interact with enzymes and proteins involved in these biochemical reactions .

Cellular Effects

In cellular processes, 4-Cyanocinnamic acid has been shown to have effects on various types of cells. For instance, it has been used as an inhibitor of monocarboxylate transporters, blocking the transport of lactate and pyruvate .

Molecular Mechanism

At the molecular level, 4-Cyanocinnamic acid exerts its effects through binding interactions with biomolecules. For example, it binds to aldose reductase (ALR2) without affecting the aldehyde reductase (ALR1) activity, indicating high selectivity to ALR2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Cyanocinnamic acid can change over time. For instance, it has been found that the unreactive 1 becomes reactive when heated to 130 °C .

Metabolic Pathways

4-Cyanocinnamic acid is involved in the polyol pathway, a metabolic pathway that results in the overproduction of the organic osmolyte sorbitol and the depletion of NADPH cell stores .

Transport and Distribution

4-Cyanocinnamic acid is transported and distributed within cells and tissues. It acts as a specific inhibitor of monocarboxylate transport, including lactate and pyruvate transport .

Subcellular Localization

Given its role as a monocarboxylate transporter inhibitor, it may be localized in areas of the cell where these transporters are present .

Propriétés

IUPAC Name |

(E)-3-(4-cyanophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVZQKYCNGNRBV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277921 | |

| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16642-94-7, 18664-39-6 | |

| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18664-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyanocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(4-cyanophenyl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

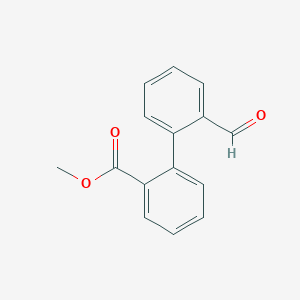

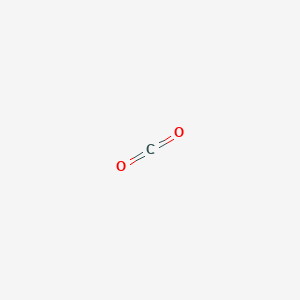

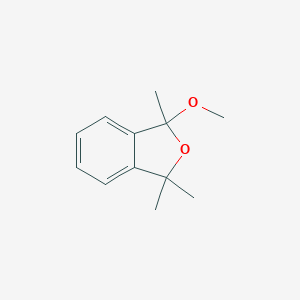

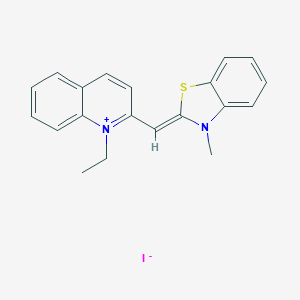

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the solid-state structure of 4-cyanocinnamic acid influence its photochemical reactivity?

A: While the provided abstracts don't delve into the specific structural features influencing 4-cyanocinnamic acid's photochemical reactivity, they highlight a key factor: molecular motion within the crystal lattice. Research suggests that 4-cyanocinnamic acid, unlike its isomer 3-cyanocinnamic acid, possesses sufficient molecular freedom in its crystal structure to undergo [2+2] topochemical cycloadditions upon irradiation. [] This suggests that the arrangement of molecules and the degree of freedom they have to move and interact within the crystal lattice play a crucial role in dictating its photoreactivity.

Q2: Can electrochemical methods be used to study the properties of 4-cyanocinnamic acid?

A: Yes, electrochemical techniques offer valuable insights into the behavior of 4-cyanocinnamic acid. Although the provided abstract doesn't contain specific data, it indicates that polarographic analysis has been employed to study 4-cyanocinnamic acid and its ethyl ester. [] This suggests that researchers leverage electrochemical methods to investigate electron transfer processes, redox potentials, and other electrochemical characteristics of this compound, potentially revealing information about its reactivity and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)

![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)